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molecular formula C7H8N2O4S B1343369 2-Methyl-3-nitrobenzenesulfonamide CAS No. 412304-82-6

2-Methyl-3-nitrobenzenesulfonamide

Cat. No. B1343369
M. Wt: 216.22 g/mol
InChI Key: LHKYXFQCFKOOCS-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

8.0 gm (37 mmols) of 2-methyl-3nitro-benzene sulfonamide were oxidized with potassium permanganate in water analogous to Example 8. After extraction with ether, evaporation and recrystallization from water 3.8 gm (45% of theory) of the nitro compound were obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12].[Mn]([O-])(=O)(=O)=[O:16].[K+]>O>[N+:8]([C:7]1[C:2]2[C:1](=[O:16])[NH:14][S:11](=[O:13])(=[O:12])[C:3]=2[CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
with ether, evaporation and recrystallization from water 3.8 gm (45% of theory) of the nitro compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C(NS2(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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